

## The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on **WM-3835**, a first-in-class inhibitor of histone acetyltransferase HBO1 (KAT7/MYST2), in the context of castration-resistant prostate cancer (CRPC). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on novel therapeutic strategies for advanced prostate cancer.

## **Executive Summary**

Castration-resistant prostate cancer presents a significant clinical challenge due to its resistance to androgen deprivation therapy. Recent preclinical findings have identified a novel therapeutic target, HBO1, a histone acetyltransferase significantly elevated in CRPC tissues and cells.[1][2] WM-3835, a potent and cell-permeable inhibitor of HBO1, has demonstrated robust anti-tumor activity in CRPC models.[1][2] This document summarizes the key preclinical findings, including quantitative data on its in vitro and in vivo efficacy, detailed experimental protocols, and a visualization of its mechanism of action.

### **Mechanism of Action**

**WM-3835** functions as a first-in-class inhibitor of HBO1.[1][2] By targeting HBO1, **WM-3835** prevents the acetylation of histones H3 and H4.[1][2] This epigenetic modification leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and







OCIAD2, ultimately inhibiting CRPC cell growth and survival.[1][2] The signaling pathway is depicted below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8140561#wm-3835-s-impact-on-castration-resistant-prostate-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com